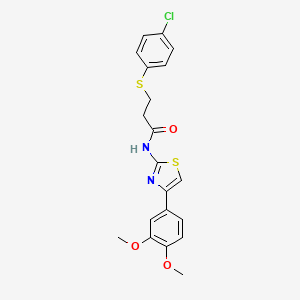

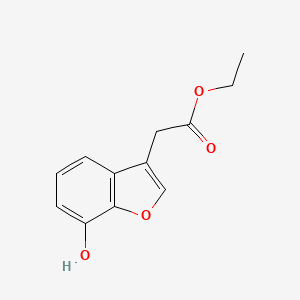

![molecular formula C23H23N5O3S2 B2488210 (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850911-35-2](/img/structure/B2488210.png)

(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves multi-step chemical reactions, starting from basic building blocks like benzoyl chloride, thioureas, and bromoacetone. Microwave-assisted synthesis and reactions with sulfur-containing reagents are common for constructing the thiazole and benzamide frameworks, indicating a preference for efficient and time-saving methods in modern synthetic chemistry (Saeed, 2009; Saeed & Rafique, 2013).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals complex architectures involving thiazole rings, sulfonamide groups, and benzamide moieties. Techniques like X-ray crystallography and NMR spectroscopy are critical for confirming the structures, showcasing the importance of detailed structural elucidation in the development of these compounds (Priya et al., 2006).

Chemical Reactions and Properties

The chemical reactions leading to the formation of these compounds often involve cyclization, condensation, and substitution reactions. The presence of reactive functional groups like sulfonamide and cyanoethyl groups contributes to the compounds' reactivity and interaction with other molecules, influencing their chemical properties and potential biological activities (Horishny & Matiychuk, 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are influenced by their molecular structure. The presence of substituents on the aromatic rings and the nature of the heterocyclic systems can alter these properties significantly, affecting their applicability in various scientific fields (Nassiri, 2023).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and photophysical properties, are determined by the molecular framework of the compounds. Studies on related compounds highlight the role of the thiazole and benzamide units in determining the chemical behavior, including interactions with biological targets (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

For detailed studies on related compounds and their synthesis, structure, and properties, the following references provide in-depth insights:

Applications De Recherche Scientifique

Up-Regulators of ABCA1 and CLA-1

A study discovered novel analogs of substituted N-(benzo[d]thiazol-2-yl)benzamide, which includes (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, that can up-regulate ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (CLA-1). This finding suggests potential in developing anti-atherosclerotic agents (Shu-yi, 2013).

Anticancer Agents

Another study synthesized pro-apoptotic indapamide derivatives, including compounds related to (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and evaluated them as potential anticancer agents. These compounds demonstrated significant activity against melanoma cell lines, indicating their potential use in cancer treatment (Yılmaz et al., 2015).

Microwave Promoted Synthesis

The utility of microwave irradiation in synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, a category including (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, was explored. This method offers a cleaner, more efficient, and faster synthesis approach compared to traditional methods (Saeed, 2009).

Antimicrobial Activity

Studies have also focused on synthesizing benzamide derivatives, including those similar to (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and evaluating their antimicrobial properties. These compounds demonstrated promising results against various bacterial and fungal species, indicating their potential as antimicrobial agents (Chawla, 2016).

Propriétés

IUPAC Name |

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S2/c1-16-6-11-20-21(17(16)2)27(3)23(32-20)26-22(29)18-7-9-19(10-8-18)33(30,31)28(14-4-12-24)15-5-13-25/h6-11H,4-5,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZPOKADDOTDCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2488135.png)

![(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone](/img/structure/B2488136.png)

![3,6-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2488137.png)

![2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2488138.png)

![2-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2488140.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2488150.png)